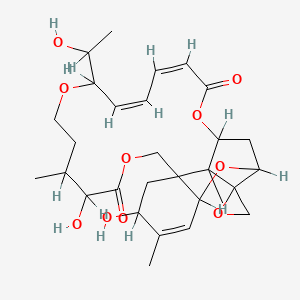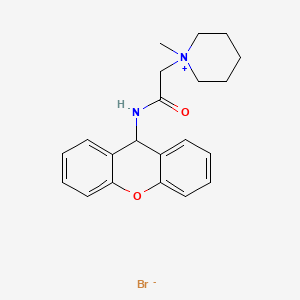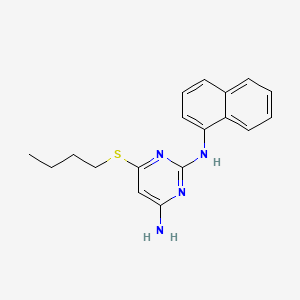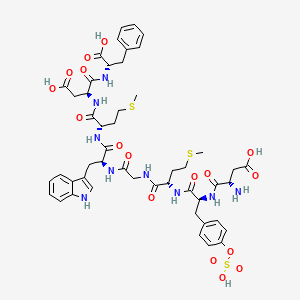
8B-Hydroxyroridin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8B-Hydroxyroridin A is a macrocyclic trichothecene mycotoxin isolated from the marine-derived fungus Myrothecium roridum. This compound is part of a larger family of trichothecenes, which are known for their potent biological activities, including cytotoxicity and antimicrobial properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8B-Hydroxyroridin A involves the cultivation of the marine-derived fungus Myrothecium roridum. The fungus is cultured in a nutrient-rich medium, typically a half-nutrient potato dextrose medium with natural seawater, for about three weeks at 20°C. The culture broth is then filtered and extracted with ethyl acetate. The extract is chromatographed on a silica gel column with a gradient elution of ethyl acetate and hexane, followed by methanol. The final purification is achieved using high-performance liquid chromatography (HPLC) with a methanol-water mixture .
Industrial Production Methods: Industrial production of this compound would likely follow similar steps as the laboratory synthesis but on a larger scale. This would involve optimizing the fermentation conditions, scaling up the extraction and purification processes, and ensuring consistency and quality control throughout the production.
Análisis De Reacciones Químicas
Types of Reactions: 8B-Hydroxyroridin A undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s structure allows for modifications at multiple sites, particularly the hydroxyl and epoxide groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the hydroxyl groups.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the epoxide ring.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, with reagents such as sodium azide or thiols.
Major Products: The major products formed from these reactions include various hydroxylated, reduced, and substituted derivatives of this compound, each with potentially different biological activities .
Aplicaciones Científicas De Investigación
8B-Hydroxyroridin A has several scientific research applications due to its potent biological activities:
Chemistry: It serves as a model compound for studying the reactivity of macrocyclic trichothecenes and their derivatives.
Biology: The compound is used to investigate the biological pathways affected by trichothecenes, including protein synthesis inhibition and cell cycle arrest.
Medicine: Due to its cytotoxic properties, this compound is studied for its potential as an anticancer agent. It has shown significant activity against various cancer cell lines.
Mecanismo De Acción
8B-Hydroxyroridin A exerts its effects primarily through the inhibition of protein synthesis. It binds to the ribosomal peptidyl transferase center, preventing the elongation of the nascent peptide chain. This leads to cell cycle arrest and apoptosis in rapidly dividing cells. The compound also induces oxidative stress by generating reactive oxygen species, further contributing to its cytotoxic effects .
Comparación Con Compuestos Similares
Roridin E: Another macrocyclic trichothecene with potent cytotoxic activity.
12-Hydroxyroridin E: Similar in structure but with a hydroxyl group at the 12 position, leading to reduced cytotoxicity compared to roridin E.
Roridin Q: Possesses a unique ether moiety, differentiating it from 8B-Hydroxyroridin A.
Uniqueness: this compound is unique due to its specific hydroxylation pattern, which significantly influences its biological activity. This distinct structure allows for targeted studies on the effects of hydroxylation on trichothecene toxicity and reactivity.
Propiedades
Número CAS |
87583-91-3 |
|---|---|
Fórmula molecular |
C29H40O10 |
Peso molecular |
548.6 g/mol |
Nombre IUPAC |
(18Z,20Z)-6,12-dihydroxy-17-(1-hydroxyethyl)-5,13,25-trimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,18,20-triene-26,2'-oxirane]-11,22-dione |
InChI |
InChI=1S/C29H40O10/c1-16-9-10-35-20(18(3)30)7-5-6-8-24(32)39-21-12-23-29(15-37-29)27(21,4)28(14-36-26(34)25(16)33)13-19(31)17(2)11-22(28)38-23/h5-8,11,16,18-23,25,30-31,33H,9-10,12-15H2,1-4H3/b7-5-,8-6- |
Clave InChI |
GVZIONLFUHXCGG-SFECMWDFSA-N |
SMILES isomérico |
CC1CCOC(/C=C\C=C/C(=O)OC2CC3C4(C2(C5(CC(C(=CC5O3)C)O)COC(=O)C1O)C)CO4)C(C)O |
SMILES canónico |
CC1CCOC(C=CC=CC(=O)OC2CC3C4(C2(C5(CC(C(=CC5O3)C)O)COC(=O)C1O)C)CO4)C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















